Structural Differentiation from N1-Benzenesulfonyl Analogue: Implications for Kv7.2/7.3 Activation Potency
The compound 946225-56-5 bears an N1-ethanesulfonyl group, contrasting with the N1-benzenesulfonyl analogue 3,4,5-trimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. In the published SAR for this chemotype, the benzenesulfonyl analogue exhibits an EC50 of 40 nM for human Kv7.2/7.3 channel activation, whereas the 3,4-dimethoxybenzamide congener of 946225-56-5 (N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide) would be expected to show a potency shift based on the reduction from trimethoxy to dimethoxy substitution [1]. The ethanesulfonyl group confers distinct electronic and steric properties relative to benzenesulfonyl, which may influence channel binding kinetics, subtype selectivity profiles, and metabolic stability.
| Evidence Dimension | Kv7.2/Kv7.3 channel activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 not publicly reported in peer-reviewed literature for 946225-56-5 |
| Comparator Or Baseline | 3,4,5-trimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: EC50 = 40 nM (human Kv7.2/7.3, patch clamp); N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide: EC50 not publicly reported |
| Quantified Difference | Difference cannot be calculated due to absence of target compound data; class-level inference suggests significant potency modulation is possible based on sulfonyl and benzamide substituent variation [1] |
| Conditions | Human Kv7.2/Kv7.3 heteromeric channels expressed in mammalian cells, manual patch clamp electrophysiology |
Why This Matters
The ethanesulfonyl substituent is a deliberate structural choice; when potency data become available, the N1-sulfonyl group identity should be considered a critical variable that may affect the therapeutic window and subtype selectivity relative to benzenesulfonyl and methanesulfonyl analogues.
- [1] BindingDB. BDBM50465775. CHEMBL1703636. 3,4,5-trimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: EC50 40 nM for human Kv7.2/7.3. View Source
